2,7-二氯喹喔啉

概述

描述

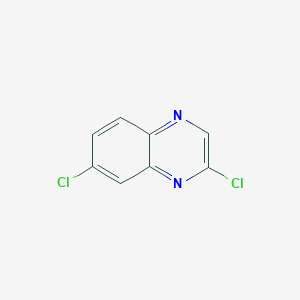

2,7-Dichloroquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C8H4Cl2N2. It belongs to the quinoxaline family, which is characterized by a bicyclic structure consisting of fused benzene and pyrazine rings.

科学研究应用

Medicinal Chemistry and Anticancer Activity

Anticancer Properties

Research indicates that quinoxaline derivatives, including 2,7-dichloroquinoxaline, exhibit notable anticancer properties. For instance, studies have shown that certain quinoxaline derivatives can induce apoptosis in cancer cells and inhibit tumor growth. A specific derivative demonstrated an IC50 value of 1.9 µg/mL against HCT-116 colon cancer cells and 2.3 µg/mL against MCF-7 breast cancer cells, outperforming the standard drug doxorubicin (IC50 3.23 µg/mL) in efficacy . This highlights the potential of 2,7-dichloroquinoxaline as a lead compound for developing new anticancer agents.

Mechanism of Action

The mechanism by which quinoxaline derivatives exert their anticancer effects often involves the modulation of signaling pathways related to cell proliferation and survival. They may also interact with DNA, leading to the disruption of replication processes in cancer cells .

Treatment of Chronic Diseases

Diabetes Management

2,7-Dichloroquinoxaline derivatives have been explored for their potential in managing diabetes. Transition metal complexes derived from quinoxaline have shown promise in reducing blood glucose levels in diabetic animal models. For example, certain complexes demonstrated significant hypoglycemic effects when tested on Wistar rats . This suggests that derivatives of 2,7-dichloroquinoxaline could be further investigated for their utility in diabetes treatment.

Neuroprotective Effects

Additionally, quinoxaline derivatives have been linked to neuroprotective effects. Research indicates that they may help mitigate neurodegenerative diseases by influencing neuroinflammation and promoting neuronal survival . The ability of these compounds to cross the blood-brain barrier enhances their potential as therapeutic agents for neurological disorders.

Antimicrobial Activity

Broad-Spectrum Antimicrobial Effects

Quinoxalines, including 2,7-dichloroquinoxaline, have demonstrated antimicrobial properties against various pathogens. Studies highlight their effectiveness against bacteria and viruses, suggesting a role in developing new antimicrobial therapies . The structure-activity relationship of these compounds indicates that modifications can enhance their efficacy against specific microbial strains.

Synthesis and Derivative Development

Synthetic Routes

The synthesis of 2,7-dichloroquinoxaline can be achieved through several methods involving nucleophilic aromatic substitution reactions. These synthetic pathways allow for the introduction of various substituents at the 2- and 3-positions of the quinoxaline ring, leading to a diverse array of biologically active derivatives . The ability to modify the compound's structure is crucial for tailoring its pharmacological properties.

Case Studies

作用机制

Target of Action

2,7-Dichloroquinoxaline is a derivative of quinoxaline, a class of nitrogen-based heterocyclic compounds . Quinoxaline derivatives have been found to have several prominent pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial properties . .

Mode of Action

Quinoxaline derivatives, in general, have been found to interact with various targets, receptors, or microorganisms

Biochemical Pathways

Quinoxaline derivatives have been found to have a wide range of physicochemical and biological activities , suggesting that they may affect multiple biochemical pathways

Result of Action

Quinoxaline derivatives have been found to have a wide range of biological properties , suggesting that they may have various molecular and cellular effects.

生化分析

Biochemical Properties

2,7-Dichloroquinoxaline plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as tyrosine kinases and phosphatases, which are crucial in cell signaling pathways. The compound binds to the active sites of these enzymes, inhibiting their activity and thereby affecting downstream signaling processes. Additionally, 2,7-Dichloroquinoxaline has been shown to interact with proteins involved in DNA repair mechanisms, further highlighting its importance in cellular biochemistry .

Cellular Effects

The effects of 2,7-Dichloroquinoxaline on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, 2,7-Dichloroquinoxaline can induce apoptosis by increasing reactive oxygen species (ROS) levels and inhibiting hypoxia-inducible factor-1 alpha (HIF-1α) pathways . This leads to reduced cell proliferation and metastasis. Moreover, the compound affects gene expression by downregulating genes involved in cell survival and upregulating those associated with cell death .

Molecular Mechanism

At the molecular level, 2,7-Dichloroquinoxaline exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can lead to the accumulation of substrates and the depletion of products, thereby disrupting normal cellular functions. Additionally, 2,7-Dichloroquinoxaline can induce conformational changes in proteins, affecting their stability and function. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,7-Dichloroquinoxaline can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. In in vitro studies, the effects of 2,7-Dichloroquinoxaline on cellular function can be observed within hours of treatment, with significant changes in cell viability and gene expression occurring within 24 to 48 hours. Long-term studies have shown that prolonged exposure to 2,7-Dichloroquinoxaline can lead to sustained inhibition of enzyme activity and persistent changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of 2,7-Dichloroquinoxaline vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, 2,7-Dichloroquinoxaline can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic effects, but exceeding this threshold can lead to adverse outcomes. These findings highlight the importance of dosage optimization in the therapeutic application of 2,7-Dichloroquinoxaline .

Metabolic Pathways

2,7-Dichloroquinoxaline is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into more water-soluble metabolites for excretion. This metabolic process can affect the compound’s bioavailability and efficacy. Additionally, 2,7-Dichloroquinoxaline can influence metabolic flux by altering the levels of key metabolites and intermediates in various biochemical pathways .

Transport and Distribution

Within cells and tissues, 2,7-Dichloroquinoxaline is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. This distribution pattern can affect the compound’s localization and its overall biological activity .

Subcellular Localization

The subcellular localization of 2,7-Dichloroquinoxaline is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. It can also be found in the nucleus, where it affects gene expression and DNA repair processes. The localization of 2,7-Dichloroquinoxaline is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dichloroquinoxaline typically involves the condensation reaction between ortho-phenylenediamine and dicarbonyl compounds under specific conditions. One common method is the reaction of 2,7-dichloro-1,4-benzoquinone with ortho-phenylenediamine in the presence of a suitable catalyst. This reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures .

Industrial Production Methods: Industrial production of 2,7-Dichloroquinoxaline often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen based on cost-effectiveness and environmental considerations. Green chemistry approaches are increasingly being adopted to minimize the environmental impact of the synthesis .

化学反应分析

Types of Reactions: 2,7-Dichloroquinoxaline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed:

Substitution Products: Various 2,7-disubstituted quinoxalines.

Oxidation and Reduction Products: Different quinoxaline derivatives depending on the specific reaction conditions.

相似化合物的比较

- 2,3-Dichloroquinoxaline

- 6,7-Dichloroquinoxaline

- 2,3-Dichloroquinoxaline-2,3-dione

Comparison: 2,7-Dichloroquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other dichloroquinoxalines, it may exhibit different reactivity and potency in various applications .

生物活性

Overview

2,7-Dichloroquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C8H4Cl2N2. It belongs to the quinoxaline family, characterized by a bicyclic structure comprising fused benzene and pyrazine rings. This compound has garnered attention for its diverse biological activities, including antifungal, antibacterial, and antiviral properties, making it a subject of extensive research in medicinal chemistry and pharmacology.

Target Interactions

2,7-Dichloroquinoxaline interacts with various biochemical targets, particularly enzymes such as tyrosine kinases and phosphatases. These enzymes play crucial roles in cell signaling pathways. The compound inhibits these enzymes by binding to their active sites, which subsequently affects downstream signaling processes critical for cellular functions.

Cellular Effects

The compound has been shown to influence cell function significantly. In cancer cells, for instance, 2,7-Dichloroquinoxaline can induce apoptosis through mechanisms that increase reactive oxygen species (ROS) levels and inhibit hypoxia-inducible factor-1 alpha (HIF-1α) pathways. This dual action not only promotes cell death but also disrupts tumor growth under hypoxic conditions.

Antifungal Activity

Research indicates that 2,7-Dichloroquinoxaline exhibits antifungal properties against various strains of fungi. It is particularly effective against pathogenic fungi due to its ability to disrupt fungal cell membranes and inhibit key metabolic pathways.

Antibacterial Activity

The compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. It operates by inhibiting bacterial growth and proliferation, potentially through interference with bacterial DNA synthesis or protein synthesis pathways.

Antiviral Activity

Studies have shown that 2,7-Dichloroquinoxaline possesses antiviral properties, particularly against certain viral infections. Its mechanism may involve the inhibition of viral replication or the disruption of viral entry into host cells.

Case Studies and Research Findings

-

Cancer Research

A study highlighted that 2,7-Dichloroquinoxaline (referred to as DCQ in some literature) reduced colony survival in HCT116 human colon cancer cells. The compound induced apoptosis even in p53-deficient cells by decreasing HIF-1α expression and promoting DNA damage response pathways. Higher doses led to significant tumor growth inhibition in vivo models when combined with radiation therapy, reducing tumor volume by approximately 80% . -

Mechanistic Insights

In another investigation focusing on the effects of DCQ on T-84 human colon cancer cells, the compound inhibited extracellular signal-regulated kinase (ERK) phosphorylation and reduced Bcl-2α protein levels under normoxic conditions. This suggests that DCQ may serve as a potential therapeutic agent for colon cancer by modulating critical survival pathways . -

Antimicrobial Efficacy

Comparative studies have shown that 2,7-Dichloroquinoxaline exhibits superior antibacterial activity compared to other quinoxaline derivatives. Its unique substitution pattern enhances its reactivity and potency against microbial pathogens .

Data Table: Biological Activities of 2,7-Dichloroquinoxaline

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antifungal | Moderate to High | Disruption of cell membranes |

| Antibacterial | High | Inhibition of DNA/protein synthesis |

| Antiviral | Moderate | Inhibition of viral replication |

| Cancer Cell Apoptosis | Significant | Induction via ROS increase and HIF-1α inhibition |

属性

IUPAC Name |

2,7-dichloroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-5-1-2-6-7(3-5)12-8(10)4-11-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNASAKVGUCRNEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N=C2C=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374226 | |

| Record name | 2,7-Dichloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59489-31-5 | |

| Record name | 2,7-Dichloroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59489-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Dichloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 59489-31-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2,7-Dichloroquinoxaline in antitumor research?

A: 2,7-Dichloroquinoxaline serves as a crucial building block in synthesizing quinoxaline derivatives with potential antitumor activity [, ]. Its structure allows for the introduction of various substituents, facilitating the exploration of structure-activity relationships and the development of more potent and selective antitumor agents.

Q2: Can you elaborate on the synthesis of quinoxaline derivatives using 2,7-Dichloroquinoxaline, as highlighted in the research papers?

A: Both studies utilize 2,7-Dichloroquinoxaline as a key intermediate. In one study [], it's reacted with 2,4-pyridinediol to introduce a pyridine ring into the quinoxaline structure. The other study [] explores a broader approach, reacting 2,7-Dichloroquinoxaline with various phenolic compounds to generate a series of diverse quinoxaline derivatives. This strategy allows for the systematic evaluation of how different substituents affect the antitumor activity of the resulting compounds.

Q3: What analytical techniques were employed to characterize the synthesized quinoxaline derivatives?

A: Both research papers employed a combination of analytical techniques to confirm the structures of the synthesized compounds. These techniques included elemental analysis, ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy [, ]. These methods provide complementary information about the elemental composition, proton environment, molecular weight, and functional groups present in the synthesized molecules, respectively.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。